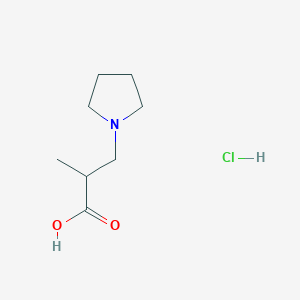

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)6-9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYNDDYMHRBIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₄ClN

- Molecular Weight : 161.64 g/mol

- CAS Number : 1365836-77-6

The compound exhibits various biochemical properties that make it a candidate for therapeutic applications. It has been noted for its ability to interact with multiple enzymes and receptors, influencing various signaling pathways.

1. Enzyme Interaction

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride has been shown to inhibit specific kinases. Kinases are critical in transferring phosphate groups to proteins, thus modulating cellular functions such as proliferation and apoptosis.

2. Cellular Effects

Research indicates that this compound can significantly affect cell viability and function:

- Cytotoxicity : It demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC₅₀ values ranging from 0.75 to 4.15 μM.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of proteins like p53 and Bax, which are crucial in the apoptotic pathway.

The biological activity of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets:

1. Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

2. Signal Transduction Modulation

By affecting various signaling pathways, this compound can regulate processes such as:

- Cell proliferation

- Apoptosis

- Cellular metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study demonstrated that 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride effectively inhibits the growth of breast cancer cells. The mechanism involved caspase activation and modulation of apoptotic protein expression.

Study 2: Opioid Receptor Interaction

Research on analogs derived from this compound showed that modifications could lead to potent opioid receptor antagonists. For instance, a related compound exhibited high μ-opioid receptor antagonist activity with a Kₑ value of 1.24 ± 0.23 nM, indicating potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC₅₀ Values |

|---|---|---|---|

| 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride | Structure | Anticancer | 0.75–4.15 μM |

| (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ | Structure | μ-opioid antagonist | Kₑ μ = 1.24 ± 0.23 nM |

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key structural analogs include:

2-Methyl-3-(piperidin-1-yl)propanoic Acid Hydrochloride (CAS: 24007-12-3): Replaces pyrrolidine with a six-membered piperidine ring.

3-Amino-2,2-dimethylpropanoic Acid Hydrochloride (CAS: 2843-19-8): Features a dimethyl group at the α-position and an amino group at the β-carbon.

2-Methyl-3-(pyridin-3-yl)propanoic Acid Hydrochloride (CAS: 1956309-53-7): Substitutes pyrrolidine with a pyridine ring.

Table 1: Comparative Data

Functional Differences and Implications

Pyrrolidine vs. Piperidine :

The five-membered pyrrolidine ring in the target compound confers greater ring strain and a smaller hydrophobic surface compared to piperidine. This may enhance binding specificity in biological targets (e.g., ion channels or enzymes) due to conformational rigidity . Piperidine analogs, however, might exhibit improved metabolic stability due to reduced ring strain .- Amino vs. Heterocyclic Substituents: The 3-amino-2,2-dimethylpropanoic acid derivative lacks a heterocycle but includes a primary amine.

Pyridine vs. Pyrrolidine : Pyridine introduces aromaticity and a basic nitrogen, altering electronic properties. The pyridine analog (CAS: 1956309-53-7) has a similarity score of 0.91 to the target compound, suggesting comparable steric bulk but distinct hydrogen-bonding and π-π stacking capabilities .

Preparation Methods

Hydrogenation of 2-Methylpyrroline

A widely reported method involves the catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine, which is subsequently converted to the hydrochloride salt:

- Catalysts: Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt-C) are preferred for their efficiency and selectivity.

- Solvents: Alcohol mixtures, particularly ethanol and methanol in a 2:1 to 3:1 volume ratio, provide an optimal medium for hydrogenation.

- Conditions: The reaction is conducted under a nitrogen atmosphere at temperatures ranging from 100 °C to 160 °C for 10 to 48 hours.

- Advantages: This method allows the hydrogenation product to remain in the reaction mixture without isolation before salt formation, simplifying the process and reducing waste.

Conversion to Hydrochloride Salt

- After hydrogenation, the free base is treated with dry hydrogen chloride gas in anhydrous ethanol.

- The reaction mixture is refluxed for several hours (e.g., 5 hours), cooled, and subjected to additional HCl gas treatment to ensure complete salt formation.

- The hydrochloride salt precipitates upon cooling and can be collected by filtration.

Alternative Reduction and Functionalization Techniques

Reduction Using Borane Complexes

- Borane-tetrahydrofuran (BH3-THF) complexes have been used to reduce intermediates such as 6-bromo-2-naphthoate to corresponding alcohols, which can be further functionalized to yield related pyrrolidine derivatives.

- This approach is useful in multi-step syntheses where the pyrrolidine moiety is introduced or modified.

Use of Organometallic Coupling Reactions

- Palladium-mediated coupling reactions with organozinc reagents have been employed to construct complex intermediates that include the 2-methyl-3-(1-pyrrolidinyl)propanoic acid framework.

- These methods enable the introduction of aromatic or other substituents, expanding the compound’s chemical diversity.

Purification and Crystallization

- The hydrochloride salt is typically purified by crystallization from ethanol or ethanol/ethyl acetate mixtures.

- Organic solutions are washed with brine (e.g., 25% NaCl) to remove impurities and dried over anhydrous agents before concentration.

- Crystallization conditions, such as temperature control and solvent choice, are critical for obtaining high purity and yield.

Summary of Key Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Hydrogenation catalyst | 5% Pt-C or PtO2 | Platinum catalysts preferred for selectivity |

| Solvent | Ethanol/methanol mixture (2:1 to 3:1 v/v) | Facilitates hydrogenation |

| Reaction atmosphere | Nitrogen | Prevents oxidation |

| Temperature | 100–160 °C | Reaction time: 10–48 hours |

| Salt formation | Dry HCl gas in anhydrous ethanol | Reflux for 5 hours, repeated HCl treatment |

| Purification | Crystallization from ethanol or ethyl acetate | Washing with brine, drying, and concentration |

Research Findings and Comparative Analysis

- The patent WO2008137087A1 outlines a scalable, safe, and cost-effective process emphasizing direct salt formation post-hydrogenation without isolation of the free base, improving efficiency and reducing waste compared to earlier methods.

- Experimental data from organic synthesis literature demonstrate that the use of platinum catalysts and alcohol solvent mixtures enhances hydrogenation rates and yields.

- Alternative synthetic approaches involving organometallic coupling and borane reductions provide routes to structurally related compounds but are more complex and less direct for the target hydrochloride salt.

- The hydrochloride salt formation via HCl gas treatment in ethanol is a robust and reproducible method, yielding crystalline products suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves sequential alkylation and hydrolysis. For example, analogous compounds (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) are synthesized via nucleophilic substitution of pyrrolidine with a halogenated propanoic ester, followed by acid hydrolysis to yield the carboxylic acid. The hydrochloride salt is formed by reacting the free base with HCl in a polar solvent (e.g., ethanol/water mixture). Purification via recrystallization or column chromatography ensures high purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in a tightly sealed, light-resistant container at 2–8°C. Hygroscopic properties necessitate desiccants in storage environments. Refer to safety protocols for similar pyrrolidine derivatives, which recommend avoiding moisture and high temperatures to prevent decomposition .

Q. What are the key physicochemical properties to characterize during synthesis?

- Methodological Answer : Prioritize melting point, solubility in aqueous/organic solvents, and spectral data (¹H/¹³C NMR, IR, LC-MS). For instance, solubility testing should include pH-dependent studies (e.g., in buffers ranging from pH 2–10) to identify optimal conditions for biological assays. Note that partition coefficient (logP) and pKa values are critical for pharmacokinetic modeling .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying this compound and its impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) is effective. Adjust pH to 3.0–4.0 to enhance peak resolution. Validate the method per ICH guidelines for linearity (R² ≥ 0.998), precision (%RSD < 2%), and LOD/LOQ. Impurity profiling can leverage LC-MS for structural elucidation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., solvent polarity, temperature). Replicate measurements under standardized protocols (e.g., OECD 105 for water solubility). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and compare with literature. Cross-validate findings using orthogonal techniques like DSC for thermal stability .

Q. What pharmacological models are appropriate for studying this compound’s bioactivity?

- Methodological Answer : Use in vitro models (e.g., receptor-binding assays for GABA or NMDA targets due to structural similarity to pyrrolidine derivatives) followed by rodent neurobehavioral studies. Dose-response curves (0.1–100 µM) and toxicity screening (LD50 in zebrafish/mice) are critical. For mechanistic insights, employ siRNA knockdown or CRISPR-edited cell lines .

Q. What strategies optimize the yield and purity during scale-up synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of pyrrolidine to minimize side reactions) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient alkylation. Post-synthesis, employ fractional crystallization (ethanol/ether) or preparative HPLC. Monitor intermediates via TLC to halt reactions at optimal conversion (~95%) .

Data Contradiction and Validation

Q. How should conflicting data on metabolic stability be resolved?

- Methodological Answer : Compare metabolic half-life (t½) across species (e.g., human vs. rat liver microsomes) and validate using isoform-specific CYP450 inhibitors. Cross-reference with in silico predictions (e.g., SwissADME) to identify plausible metabolic pathways. Discrepancies may arise from enzyme activity variability; use pooled microsomes to mitigate individual differences .

Safety and Compliance

Q. What are the regulatory considerations for preclinical testing?

- Methodological Answer : Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology) guidelines. Include genotoxicity assays (Ames test, micronucleus) and ensure compliance with Good Laboratory Practice (GLP). Document impurity profiles per ICH Q3A/B thresholds (e.g., ≤0.15% for unidentified impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.